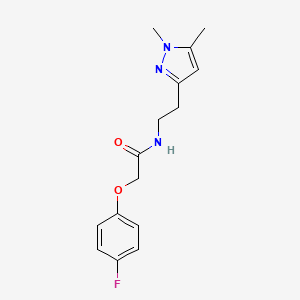
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DFEPA, and it is known for its potential therapeutic applications in various fields.
Scientific Research Applications
Antipsychotic Potential
Studies on related pyrazole derivatives, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, indicate antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a distinct mechanism from conventional antipsychotics. This suggests potential application in developing new antipsychotic medications with novel mechanisms of action and possibly fewer side effects (Wise et al., 1987).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been explored for their coordination chemistry, leading to the synthesis of novel Co(II) and Cu(II) complexes. These complexes show significant antioxidant activity, indicating the potential of pyrazole-acetamide derivatives in developing therapeutic agents or functional materials with antioxidant properties (Chkirate et al., 2019).
Anti-inflammatory Activity
N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which share a similar structural motif, have shown significant anti-inflammatory activity. This suggests that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide could be investigated for anti-inflammatory applications (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-11-9-13(18-19(11)2)7-8-17-15(20)10-21-14-5-3-12(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMZONYZINEIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3Ar,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)
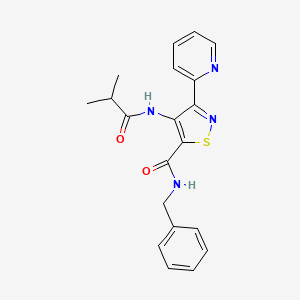
![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)
![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)
![2-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2589608.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2589611.png)
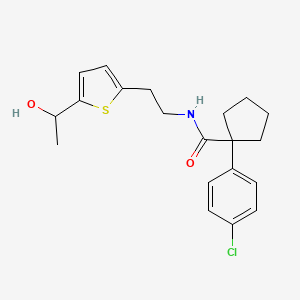

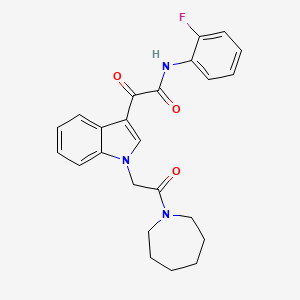
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2589618.png)
![Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2589622.png)
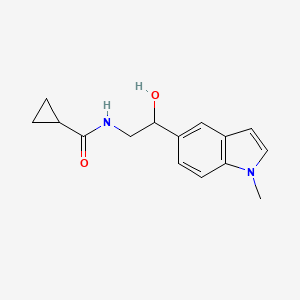
![methyl 4-[({[1-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2589624.png)
![8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2589625.png)